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molecular formula C13H12O3 B3031490 7-(Allyloxy)-4-methyl-2H-chromen-2-one CAS No. 3993-57-5

7-(Allyloxy)-4-methyl-2H-chromen-2-one

Cat. No. B3031490
M. Wt: 216.23 g/mol
InChI Key: GLCBOQQZRISLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04294847

Procedure details

7-Hydroxy-4-methylcoumarin (70.00 g, 0.397 mol), anhydrous K2CO3 (140 g, 1.01 mol), and allyl bromide (100 ml, 1.15 mol) were added to 2.0 L of reagent grade acetone. The milky mixture was refluxed for sixteen hours with overhead stirring, allowed to cool to room temperature, and filtered. Solids were washed once with reagent grade acetone (150 ml.), the filtrate and wash combined, and the resulting combined filtrate concentrated to dryness with a rotary evaporator to obtain 7-allyloxy-4-methylcoumarin (84.2 g, 98% yield). The crude product melted at 100.0°-101.5° C. (lit. 1 101° C.), showed only one spot in TLC, and was used in the next step.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:20](Br)[CH:21]=[CH2:22]>CC(C)=O>[CH2:22]([O:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1)[CH:21]=[CH2:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
OC1=CC=C2C(=CC(OC2=C1)=O)C
Name
Quantity
140 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C=C)Br
Name
reagent
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The milky mixture was refluxed for sixteen hours with overhead stirring
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
Solids were washed once with reagent grade acetone (150 ml.)
WASH
Type
WASH
Details
the filtrate and wash
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness with a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C2C(=CC(OC2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 84.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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